molecular formula C12H19IN4 B1612141 4-Benzylpiperazine-1-carboximidamide hydroiodide CAS No. 852228-15-0

4-Benzylpiperazine-1-carboximidamide hydroiodide

Cat. No.: B1612141
CAS No.: 852228-15-0
M. Wt: 346.21 g/mol
InChI Key: CXQITJKGJPFOIV-UHFFFAOYSA-N
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Description

4-Benzylpiperazine-1-carboximidamide hydroiodide, also known as benzylpiperazine (BZP), is a synthetic compound that belongs to the class of piperazines. It is a psychoactive drug that has gained popularity as a recreational drug due to its stimulant effects. BZP has been used as a substitute for amphetamines and ecstasy in many countries. The compound was first synthesized in the 1970s, and since then, it has been the subject of numerous scientific studies.

Scientific Research Applications

BZP has been the subject of numerous scientific studies due to its stimulant effects. It has been investigated for its potential use as a treatment for attention deficit hyperactivity disorder (ADHD) and narcolepsy. BZP has also been studied for its effects on the central nervous system and its potential as a cognitive enhancer.

Mechanism of Action

BZP acts as a stimulant by increasing the levels of dopamine, norepinephrine, and serotonin in the brain. It does this by inhibiting the reuptake of these neurotransmitters, leading to increased levels of these chemicals in the synaptic cleft. BZP also acts as a monoamine oxidase inhibitor, which further increases the levels of these neurotransmitters.
Biochemical and Physiological Effects
The biochemical and physiological effects of BZP include increased heart rate, blood pressure, and body temperature. It also causes the release of glucose and fatty acids into the bloodstream, which provides energy for the body. BZP also has an effect on the respiratory system, causing an increase in respiration rate. In high doses, BZP can cause seizures and convulsions.

Advantages and Limitations for Lab Experiments

BZP has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in pure form. It also has a well-defined mechanism of action, which makes it useful for studying the effects of stimulants on the central nervous system. However, BZP has several limitations. It is a psychoactive drug, which means that it can have unwanted effects on the behavior of test subjects. It is also a controlled substance in many countries, which makes it difficult to obtain for research purposes.

Future Directions

There are several future directions for the study of BZP. One area of research is the development of new synthetic compounds that have similar effects to BZP but with fewer side effects. Another area of research is the investigation of the long-term effects of BZP on the central nervous system. Finally, BZP could be studied for its potential use as a treatment for cognitive disorders such as ADHD and Alzheimer's disease.
Conclusion
In conclusion, BZP is a synthetic compound that has gained popularity as a recreational drug due to its stimulant effects. It has been the subject of numerous scientific studies and has potential applications in the treatment of cognitive disorders. BZP has a well-defined mechanism of action and is relatively easy to synthesize. However, it is a controlled substance in many countries and can have unwanted effects on the behavior of test subjects. There are several future directions for the study of BZP, including the development of new synthetic compounds and the investigation of its long-term effects on the central nervous system.

Properties

IUPAC Name

4-benzylpiperazine-1-carboximidamide;hydroiodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N4.HI/c13-12(14)16-8-6-15(7-9-16)10-11-4-2-1-3-5-11;/h1-5H,6-10H2,(H3,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXQITJKGJPFOIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C(=N)N.I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19IN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60594677
Record name 4-Benzylpiperazine-1-carboximidamide--hydrogen iodide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60594677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

852228-15-0
Record name 1-Piperazinecarboximidamide, 4-(phenylmethyl)-, hydriodide (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=852228-15-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Benzylpiperazine-1-carboximidamide--hydrogen iodide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60594677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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